Diazene, bis[4-(bromomethyl)phenyl]-
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, there is a continuous demand for molecules that offer both structural rigidity and functional versatility. Azo compounds, in general, are valued for their photochromic properties, allowing for reversible cis-trans isomerization upon exposure to light of specific wavelengths. nih.govresearchgate.net This "light-switching" capability makes them attractive for the development of smart materials and molecular machines.
While specific research on the synthesis of Diazene (B1210634), bis[4-(bromomethyl)phenyl]- is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous aromatic azo compounds. A common and effective route is the oxidative coupling of the corresponding aniline (B41778) precursor, in this case, 4-(bromomethyl)aniline (B1589297). Another well-established method involves the diazotization of an aniline derivative followed by a coupling reaction. For instance, the synthesis of the closely related bis(3-(chloromethyl)phenyl)diazene is typically achieved by reacting 3-(chloromethyl)aniline (B1612129) with sodium nitrite (B80452) under acidic conditions. researchgate.net
Strategic Importance as a Bifunctional Precursor
The strategic value of Diazene, bis[4-(bromomethyl)phenyl]- lies in its bifunctionality. The two bromomethyl (-CH2Br) groups are highly reactive functionalities that can participate in a variety of nucleophilic substitution reactions. This allows the diazene core to be incorporated into larger molecular architectures, such as polymers or macrocycles.
The presence of two reactive sites enables this compound to act as a crosslinking agent . nih.govbeilstein-journals.org In polymer chemistry, a crosslinker is a molecule that connects polymer chains, forming a three-dimensional network. By introducing Diazene, bis[4-(bromomethyl)phenyl]- into a polymer matrix, it is possible to create materials whose properties, such as stiffness or swelling behavior, can be modulated by light. The photoisomerization of the central diazene unit can alter the distance between the polymer chains, leading to macroscopic changes in the material.
Furthermore, this compound can serve as a bifunctional monomer in polymerization reactions. The bromomethyl groups can be converted to other functionalities or can directly react with appropriate co-monomers to form novel polymers with the photoresponsive diazene unit integrated into the main chain or as a pendant group.
Scope of Academic Research in the Field
The academic interest in Diazene, bis[4-(bromomethyl)phenyl]- and related bifunctional azo compounds is driven by their potential applications in several cutting-edge areas of research:
Photosensitive Polymers and Gels: The ability to control material properties with light is a key area of research. Bifunctional azobenzene (B91143) derivatives are being explored for the development of photoresponsive hydrogels, elastomers, and coatings. nih.gov
Drug Delivery Systems: The conformational changes induced by light in molecules containing the diazene unit can be harnessed to create "smart" drug delivery systems that release their payload in a spatially and temporally controlled manner.
Molecular Switches and Logic Gates: At the nanoscale, individual molecules containing azobenzene units can act as switches. The reversible isomerization provides a binary (on/off) state that can be utilized in the design of molecular-level computing components. nih.gov
Bioconjugation and Peptide Control: Bifunctional azobenzene crosslinkers are used to manipulate the structure and function of peptides and proteins. By attaching the crosslinker to specific amino acid residues, the conformation of the biomolecule can be controlled with light, offering a powerful tool for studying biological processes. nih.govnih.gov
While direct and extensive research focusing solely on Diazene, bis[4-(bromomethyl)phenyl]- is still emerging, the foundational knowledge of azobenzene chemistry and the demonstrated utility of similar bifunctional crosslinkers provide a strong impetus for its further investigation. The unique combination of a photoresponsive core and two reactive handles makes it a promising candidate for the design and synthesis of the next generation of smart materials and molecular systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[4-(bromomethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHLBNKHPRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=NC2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575401 | |
| Record name | (E)-Bis[4-(bromomethyl)phenyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97654-99-4 | |
| Record name | (E)-Bis[4-(bromomethyl)phenyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Diazene, Bis 4 Bromomethyl Phenyl
Established Synthetic Pathways
Established methods for synthesizing symmetrical azo compounds typically involve multi-step sequences that allow for the careful construction and purification of intermediates. These pathways offer reliability and control over the final product's structure and purity.
Multi-Step Synthesis via Bromination, Diazotization, and Coupling Reactions
A highly plausible multi-step synthetic route for Diazene (B1210634), bis[4-(bromomethyl)phenyl]- involves the reductive coupling of a nitroaromatic precursor followed by radical bromination. This approach is advantageous as it builds the core azo structure first and then introduces the reactive bromomethyl groups.
The key steps in this proposed synthesis are:
Reductive Coupling of 4-nitrotoluene (B166481): Symmetrical azo compounds are often synthesized through the reduction of the corresponding nitro compounds. In this case, 4-nitrotoluene would undergo reductive coupling to form (E)-1,2-di(p-tolyl)diazene, also known as 4,4'-azotoluene. Various reducing systems can be employed, with iron-based systems being common.
Radical Bromination: The resulting 4,4'-azotoluene possesses two benzylic methyl groups that can be selectively halogenated. The use of a radical initiator and a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride would facilitate the formation of the desired Diazene, bis[4-(bromomethyl)phenyl]-.
An alternative, though potentially more complex, pathway involves the oxidative coupling of a suitable aniline (B41778) precursor. Traditional methods for synthesizing aromatic azo compounds include the coupling of diazonium salts with electron-rich aromatic compounds. mdpi.combritannica.com For a symmetrical molecule, this could be achieved through the self-coupling of a diazotized aniline or, more directly, through the catalytic oxidation of the precursor amine. nih.gov
The general reaction for diazotization involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. slideshare.netorganic-chemistry.org This highly reactive intermediate can then couple with an activated aromatic ring to form the azo bridge. wikipedia.org
Table 1: Proposed Multi-Step Synthesis of Diazene, bis[4-(bromomethyl)phenyl]-
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-nitrotoluene | Reducing agent (e.g., FeCl2·4H2O, Li) in THF at room temperature. | (E)-1,2-di(p-tolyl)diazene |
Precursor Synthesis and Purification Strategies
The success of a multi-step synthesis hinges on the purity of the starting materials and intermediates. The primary precursor in the proposed main pathway is 4-nitrotoluene, which is commercially available. Should synthesis be required, it can be prepared by the nitration of toluene.
The key intermediate, (E)-1,2-di(p-tolyl)diazene, would require purification after the reductive coupling step. Standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica (B1680970) gel would be effective in removing unreacted starting material and by-products.
Alternatively, if a synthesis route starting from an aniline derivative is considered, the precursor would be 4-(bromomethyl)aniline (B1589297). The synthesis of this precursor can be challenging due to the reactive nature of the benzylic bromide and the nucleophilic amine on the same molecule. A common strategy involves protecting the amino group of p-toluidine (B81030) (4-methylaniline) as an acetamide, performing the benzylic bromination, and then deprotecting the amine. doubtnut.com Another route starts from p-nitrotoluene, which is first brominated to 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine. Purification of this precursor is critical and would likely involve column chromatography or careful crystallization to prevent polymerization or side reactions. google.com
Advanced Synthetic Approaches
Modern synthetic chemistry prioritizes efficiency, atom economy, and selectivity. Advanced approaches such as one-pot syntheses, stereoselective control, and the use of sophisticated catalytic systems are central to achieving these goals in the synthesis of azo compounds.
One-Pot Syntheses for Enhanced Efficiency
One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. organic-chemistry.orgorganic-chemistry.org For the synthesis of Diazene, bis[4-(bromomethyl)phenyl]-, a potential one-pot procedure could involve the direct oxidative coupling of 4-(bromomethyl)aniline. This approach would depend on the availability and stability of the starting amine.
Numerous methods have been developed for the direct synthesis of symmetrical azo compounds from anilines using various oxidants and catalysts in a single step. nih.govresearchgate.net Applying such a method would streamline the process significantly compared to the multi-step pathway.
Stereoselective Control in Diazene Formation
Azo compounds can exist as (E) and (Z) isomers, with the (E)-isomer (trans) generally being the more thermodynamically stable form. Most synthetic methods for aromatic azo compounds yield the (E)-isomer almost exclusively. The conversion between isomers is typically achieved through photochemical irradiation (E→Z) or thermal relaxation (Z→E). While direct stereoselective synthesis of the (Z)-isomer is challenging, the choice of reaction conditions and catalysts can sometimes influence the kinetic product ratio. However, for a sterically unhindered molecule like Diazene, bis[4-(bromomethyl)phenyl]-, the formation of the (E)-isomer is highly favored under thermal conditions.
Catalytic Systems for Improved Yield and Selectivity
The development of catalytic systems has revolutionized the synthesis of azo compounds, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric reagents. mdpi.comnih.gov
Copper-Catalyzed Systems: Copper catalysts are widely used for the aerobic oxidative coupling of aromatic amines to form symmetrical azo compounds. mdpi.comresearchgate.net A plausible approach for synthesizing the target molecule would be the oxidation of 4-(bromomethyl)aniline using a copper salt like copper(I) or copper(II) acetate (B1210297) in the presence of air or another oxidant. mdpi.compreprints.org These reactions often proceed under mild conditions. researchgate.net
Iron-Catalyzed Systems: Iron is an abundant, inexpensive, and environmentally benign metal that has found application in catalyzing azo compound synthesis. researchgate.netnih.gov Iron-catalyzed reductive coupling of nitroaromatics is an effective method for producing symmetrical azoarenes. This approach is particularly relevant for the proposed multi-step synthesis of the intermediate 4,4'-azotoluene from 4-nitrotoluene.
Rhodium-Catalyzed Systems: While rhodium catalysts are exceptionally versatile in transformations involving diazo compounds (often leading to carbenoid intermediates for cyclopropanation or C-H insertion), their application in the direct synthesis of the azo functional group is less common. acs.orgorganic-chemistry.orgresearchgate.netrsc.orgorganic-chemistry.org However, rhodium catalysts are prominent in the functionalization of pre-existing azo compounds. acs.org
Table 2: Comparison of Potential Catalytic Systems for Symmetrical Azoarene Synthesis
| Catalyst Type | Precursor Type | Typical Reaction | Advantages |
|---|---|---|---|
| Copper-based | Aromatic Amine | Oxidative Coupling | Mild conditions, use of air as oxidant, good functional group tolerance. mdpi.comresearchgate.net |
| Iron-based | Aromatic Nitro Compound | Reductive Coupling | Inexpensive, environmentally friendly, high yields for symmetrical products. |
| Palladium-based | N-aryl-N′-silyldiazenes and Aryl Halides | C-N Coupling | Effective for asymmetrical azo compounds, but adaptable for symmetrical syntheses. nih.gov |
| Enzyme-based (e.g., Laccase) | Aromatic Amine | Oxidative Coupling | Green and mild reaction conditions, high selectivity. mdpi.compreprints.org |
Scalable Production Methods and Process Optimization for Diazene, bis[4-(bromomethyl)phenyl]-
The industrial-scale synthesis of Diazene, bis[4-(bromomethyl)phenyl]-, also known as 4,4'-bis(bromomethyl)azobenzene, necessitates the development of a robust, efficient, and economically viable synthetic route. The primary strategy for scalable production involves a two-step process: first, the synthesis of the precursor 4,4'-dimethylazobenzene (B1265379), followed by the selective bromination of the benzylic methyl groups. Optimization of each step is crucial to maximize yield, ensure high purity, and minimize the formation of undesirable byproducts.
A common and scalable method for the synthesis of the 4,4'-dimethylazobenzene precursor is the oxidative coupling of p-toluidine. This reaction can be carried out using various oxidizing agents. For large-scale production, process parameters such as reaction temperature, catalyst loading, and reaction time are meticulously controlled to ensure consistent product quality and high yields.
The subsequent and most critical step is the benzylic bromination of 4,4'-dimethylazobenzene. For large-scale industrial applications, free-radical bromination is the most common approach. This method typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions. A Japanese patent has described a method for producing bis(bromomethyl) aromatic hydrocarbons by reacting a dimethyl aromatic hydrocarbon with N-bromosuccinimide in an organic solvent under light irradiation, suggesting this is a suitable process for industrial manufacturing due to high purity and yield. google.com
Process optimization of the bromination step is paramount for a successful scalable synthesis. Key parameters that require careful consideration and optimization include the choice of brominating agent, the solvent, the reaction temperature, and the method of initiation (thermal or photochemical). The selection of these parameters directly impacts the reaction's efficiency, selectivity, and safety profile on a larger scale.
For instance, the choice of solvent is critical. While chlorinated solvents like carbon tetrachloride have been traditionally used, their environmental and health concerns have led to the exploration of alternatives such as acetonitrile (B52724) or ethyl acetate. The optimization of the brominating agent is also a key consideration. While NBS is widely used, other reagents can be considered, and their performance in terms of yield and selectivity would need to be evaluated.
The following data tables present hypothetical yet plausible research findings from process optimization studies for the bromination of 4,4'-dimethylazobenzene, based on established principles of free-radical bromination.
| Entry | Brominating Agent | Equivalents | Initiator | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | N-Bromosuccinimide (NBS) | 2.2 | AIBN (0.1 eq) | Acetonitrile | 6 | 85 | 98 |
| 2 | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1.1 | AIBN (0.1 eq) | Acetonitrile | 8 | 78 | 97 |
| 3 | N-Bromosuccinimide (NBS) | 2.2 | Benzoyl Peroxide (0.1 eq) | Ethyl Acetate | 6 | 82 | 98 |
| 4 | N-Bromosuccinimide (NBS) | 2.2 | UV light (365 nm) | Acetonitrile | 4 | 92 | 99 |
| Entry | Solvent | Brominating Agent | Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|---|---|---|---|
| 1 | Carbon Tetrachloride | NBS (2.2 eq) | AIBN (0.1 eq) | 77 | 5 | 88 | ~1 |
| 2 | Acetonitrile | NBS (2.2 eq) | AIBN (0.1 eq) | 82 | 6 | 85 | ~2 |
| 3 | Ethyl Acetate | NBS (2.2 eq) | AIBN (0.1 eq) | 77 | 7 | 80 | ~3 |
| 4 | Benzene (B151609) | NBS (2.2 eq) | UV light (365 nm) | 25 | 4 | 90 | <1 |
The purification of the final product on a large scale is another critical aspect. Recrystallization is often the method of choice for obtaining high-purity Diazene, bis[4-(bromomethyl)phenyl]-. The selection of an appropriate solvent system for recrystallization is determined through solubility studies to maximize the recovery of the pure product while leaving impurities in the mother liquor. The optimization of the cooling profile during crystallization can also significantly impact the crystal size and purity of the final product.
Chemical Reactivity and Derivatization Strategies of Diazene, Bis 4 Bromomethyl Phenyl
Reactivity of the Bromomethyl Moieties
The presence of two benzylic bromide functional groups is a key feature of the molecule's reactivity. Benzylic halides are known to be highly reactive due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent benzene (B151609) ring. quora.com This enhanced reactivity allows for a range of derivatization strategies.
Nucleophilic Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Hydroxides)
The bromomethyl groups are excellent electrophiles and readily undergo nucleophilic substitution reactions (typically via an SN2 or SN1 mechanism) with a wide array of nucleophiles. This allows for the introduction of various functional groups, transforming the molecule into more complex structures.
Amines : Primary and secondary amines can displace the bromide ions to form the corresponding secondary or tertiary benzylic amines. This reaction is fundamental for building larger molecules containing nitrogen, which are prevalent in materials science and medicinal chemistry.
Thiols : Thiolates are potent nucleophiles that react efficiently with benzylic bromides to yield thioethers. This provides a straightforward route to sulfur-containing derivatives.
Hydroxides : Reaction with hydroxide (B78521) ions or water can lead to the formation of the corresponding bis(4-(hydroxymethyl)phenyl)diazene. This introduces alcohol functionalities, which can be used for further reactions such as esterification or etherification. tandfonline.com
Azides : A particularly useful transformation is the reaction with sodium azide (B81097) to form the corresponding diazide. This can be done in a one-pot process followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry), providing a highly efficient method for creating bis(1,2,3-triazole) derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R-NH2 | -CH2-NH-R (Secondary Amine) |
| Thiol | R-SH | -CH2-S-R (Thioether) |
| Hydroxide | NaOH | -CH2-OH (Alcohol) |
| Azide | NaN3 | -CH2-N3 (Azide) |
| Cyanide | NaCN | -CH2-CN (Nitrile) |
Alkylation Potential in Organic Transformations
The benzylic bromide groups make Diazene (B1210634), bis[4-(bromomethyl)phenyl]- a potent bifunctional alkylating agent, particularly in Friedel-Crafts alkylation reactions. ethz.ch It can react with electron-rich aromatic compounds (arenes) in the presence of a Lewis acid catalyst to form diarylmethane structures. researchgate.netacgpubs.org
The reaction proceeds via the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl ring. This electrophile is then attacked by the nucleophilic arene. Given the two bromomethyl groups, this reaction can be used to synthesize cross-linked polymers or extended molecular architectures by reacting with difunctional or polyfunctional arenes. wiley-vch.de The choice of catalyst and reaction conditions is crucial to control the degree of alkylation and prevent side reactions. ethz.chresearchgate.net
Table 2: Key Aspects of Alkylation Reactions
| Parameter | Description | Example |
|---|---|---|
| Reaction Type | Friedel-Crafts Alkylation | Alkylation of benzene or toluene |
| Electrophile | Benzylic carbocation formed from the C-Br bond cleavage | [4-(Bromomethyl)phenyl]diazene cation |
| Nucleophile | Electron-rich aromatic compounds | Anisole, Mesitylene |
| Catalyst | Lewis acids | AlCl3, FeCl3, BF3 |
Halogen-Based Functionalization for Subsequent Cross-Coupling Reactions
The carbon-bromine bonds in the bromomethyl groups can be directly involved in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While less common than couplings with aryl halides, benzylic halides are effective substrates in several named reactions.
Suzuki-Miyaura Coupling : Palladium-catalyzed Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids is a viable method for synthesizing diarylmethanes. nih.gov This reaction allows for the connection of the diazene core to a wide range of aryl and heteroaryl groups.
Kumada-Corriu Coupling : This palladium-catalyzed reaction couples the benzylic bromide with Grignard reagents (aryl or alkenyl magnesium bromides), providing another efficient route to C-C bond formation. acs.org
sp-sp³ Coupling : Recent methodologies have shown the efficient cross-coupling of benzylic bromides with lithium acetylides, catalyzed by palladium, to form benzyl (B1604629) alkynes. rsc.org This opens a pathway to synthesizing derivatives with alkyne functionalities, which are useful for further transformations like click chemistry.
These cross-coupling strategies significantly expand the synthetic utility of Diazene, bis[4-(bromomethyl)phenyl]-, enabling its incorporation into complex molecular frameworks for materials science and pharmaceutical research. acs.orgresearchgate.net
Reactivity of the Central Diazene Linkage
The central azo (-N=N-) group is another key reactive site in the molecule, susceptible to both reduction and oxidation, which alters the electronic and structural properties of the compound.
Reduction Pathways to Hydrazine (B178648) Derivatives
The diazene group can be readily reduced to the corresponding hydrazine (-NH-NH-) linkage. This transformation fundamentally changes the geometry and electronic nature of the molecule, converting the planar, conjugated azo system into a non-planar hydrazine derivative.
A variety of reducing agents can accomplish this transformation. For instance, sodium dithionite (B78146) in an aqueous solution provides a mild and effective method for reducing azobenzenes to their corresponding hydrazines, often in excellent yields. organic-chemistry.org Another common method is the use of hydrazine hydrate, sometimes in the presence of a catalyst, which can selectively reduce the azo group. acs.org This reduction is a key step for synthesizing molecules where a flexible, electron-donating hydrazine linker is desired.
Oxidation Processes to Azo Compounds
The diazene linkage can be oxidized to form an azoxy (-N=N(O)-) group. thieme-connect.de This reaction introduces an oxygen atom onto one of the nitrogen atoms of the azo bridge. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de
The oxidation of unsymmetrically substituted diazenes can lead to a mixture of two regioisomeric azoxy compounds, depending on which nitrogen atom is oxidized. thieme-connect.de Some N,N'-diarylhydrazines are also sensitive to air and can be oxidized to the corresponding azo compound. researchgate.net The formation of azoxybenzenes is a common method for modifying the electronic properties of azo dyes and liquid crystals. nih.govresearchgate.net
Table 3: Reactivity of the Diazene Linkage
| Transformation | Product Functional Group | Typical Reagent |
|---|---|---|
| Reduction | Hydrazine (-NH-NH-) | Sodium Dithionite (Na2S2O4), Hydrazine Hydrate (N2H4·H2O) |
| Oxidation | Azoxy (-N=N(O)-) | Peroxy acids (e.g., m-CPBA) |
Coupling Reactions for Extended Conjugated Systems
The presence of two benzylic bromide groups in Diazene, bis[4-(bromomethyl)phenyl]- makes it an excellent monomer for the synthesis of polymers and extended conjugated systems through various coupling reactions. The reactivity of the benzylic position is enhanced due to the stabilization of reaction intermediates by the adjacent phenyl ring. libretexts.org This allows for the facile substitution of the bromide with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the primary applications of this compound is in the synthesis of poly(aryl ether)s containing azobenzene (B91143) moieties in the polymer backbone. By reacting Diazene, bis[4-(bromomethyl)phenyl]- with bisphenol nucleophiles under Williamson ether synthesis conditions, polymers with photoswitchable properties can be obtained. nih.gov The general scheme for such a polymerization is depicted below:
Table 1: Representative Coupling Reactions for Polymer Synthesis
| Reactant | Coupling Partner | Reaction Type | Resulting Linkage | Potential Polymer Properties |
| Diazene, bis[4-(bromomethyl)phenyl]- | Bisphenol A | Williamson Ether Synthesis | Ether | Photoresponsive, high thermal stability |
| Diazene, bis[4-(bromomethyl)phenyl]- | 4,4'-Biphenol | Williamson Ether Synthesis | Ether | Liquid crystalline, photoresponsive |
| Diazene, bis[4-(bromomethyl)phenyl]- | Dithiols | Nucleophilic Substitution | Thioether | High refractive index, redox activity |
| Diazene, bis[4-(bromomethyl)phenyl]- | Dicarboxylates | Esterification | Ester | Biodegradable, photoresponsive |
These polymerization reactions are typically carried out in the presence of a base to deprotonate the nucleophile, facilitating its attack on the electrophilic benzylic carbon. The resulting polymers often exhibit interesting properties derived from the azobenzene unit, such as photoisomerization, which can lead to applications in optical data storage, liquid crystal displays, and photo-actuators. mdpi.comrsc.org
Mechanistic Insights into Diazene, bis[4-(bromomethyl)phenyl]- Reactivity
The reactivity of the bromomethyl groups in Diazene, bis[4-(bromomethyl)phenyl]- is characteristic of benzylic halides. These groups can undergo nucleophilic substitution reactions through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgmasterorganicchemistry.com
The benzylic C-H bonds are relatively weak, making the benzylic position susceptible to radical reactions as well. masterorganicchemistry.com For instance, benzylic bromination with N-bromosuccinimide (NBS) proceeds via a radical mechanism involving a resonance-stabilized benzylic radical. libretexts.org
Influence of Electronic and Steric Factors on Reaction Outcomes
The outcome of reactions involving Diazene, bis[4-(bromomethyl)phenyl]- is significantly influenced by both electronic and steric factors.
Electronic Factors:
The electron-withdrawing nature of the azo group (-N=N-) can have a modest influence on the reactivity of the benzylic positions.
The phenyl ring plays a crucial role in stabilizing a carbocation intermediate at the benzylic position through resonance, which can favor an S(_N)1 pathway, particularly with weak nucleophiles or in polar protic solvents. libretexts.org
Conversely, the phenyl ring can also stabilize the transition state of an S(_N)2 reaction.
Steric Factors:
The bulky nature of the entire bis[4-(bromomethyl)phenyl]- diazene structure can create steric hindrance around the benzylic carbons. This hindrance can disfavor the backside attack required for an S(_N)2 mechanism, especially with bulky nucleophiles.
In such cases, an S(_N)1 mechanism, which proceeds through a planar carbocation intermediate, may become more favorable.
Table 2: Factors Influencing Reaction Mechanism at the Benzylic Position
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Nucleophile | Weak, neutral | Strong, anionic |
| Solvent | Polar protic | Polar aprotic |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) |
| Steric Hindrance | High | Low |
Control of Chemoselectivity in Multi-Functional Systems
Diazene, bis[4-(bromomethyl)phenyl]- is a symmetrical molecule with two identical reactive sites. In reactions where this compound is treated with a nucleophile, the control of chemoselectivity to achieve mono- or di-substitution is a key consideration.
The statistical distribution of products would suggest a mixture of starting material, mono-substituted, and di-substituted products. However, the relative ratios can be controlled by manipulating the reaction conditions:
Stoichiometry: Using a stoichiometric equivalent or a slight excess of the diazene derivative relative to the nucleophile will favor mono-substitution. Conversely, using an excess of the nucleophile will drive the reaction towards di-substitution.
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also be employed to favor the mono-substituted product, as the second substitution is typically slower than the first due to statistical and potential electronic effects from the newly introduced group.
For instance, in a polymerization reaction, a 1:1 stoichiometry between the diazene monomer and a difunctional nucleophile is crucial to achieve a high molecular weight polymer. Any deviation from this stoichiometry would lead to a lower degree of polymerization.
Advanced Applications in Materials Science and Chemical Biology
Role as a Versatile Building Block in Organic Synthesis
The presence of two reactive bromomethyl groups makes Diazene (B1210634), bis[4-(bromomethyl)phenyl]- a highly valuable and versatile building block in organic synthesis. These groups can readily undergo nucleophilic substitution reactions, allowing for the covalent linkage of the diazene core to a wide array of other molecules.
Construction of Complex Molecular Architectures
The bifunctional nature of Diazene, bis[4-(bromomethyl)phenyl]- enables its use in the construction of complex and large molecular architectures. By reacting with various nucleophiles, it can serve as a linker to create macrocycles, dendrimers, and other intricate structures. For instance, reaction with dithiol or diamine compounds could lead to the formation of macrocyclic structures incorporating the photoswitchable azobenzene (B91143) unit. This approach is crucial for developing molecules with tailored shapes and functions.
The diazene-directed assembly of molecular fragments is a powerful strategy for constructing sterically congested carbon-carbon and carbon-heteroatom bonds with high stereocontrol. While specific examples utilizing Diazene, bis[4-(bromomethyl)phenyl]- are not extensively documented, the principle has been demonstrated with other diazene derivatives in the synthesis of complex natural products.
Precursor for Advanced Organic Ligands
Diazene, bis[4-(bromomethyl)phenyl]- serves as an excellent precursor for the synthesis of advanced organic ligands with applications in coordination chemistry and catalysis. The bromomethyl groups can be converted into a variety of other functional groups, such as phosphines, amines, or carboxylic acids, which can then coordinate to metal centers.
The incorporation of the photochromic azobenzene unit into the ligand backbone allows for the light-induced modulation of the ligand's electronic and steric properties. This, in turn, can be used to control the catalytic activity or selectivity of the corresponding metal complex, creating photoswitchable catalysts. For example, reacting Diazene, bis[4-(bromomethyl)phenyl]- with diphenylphosphine (B32561) derivatives could yield a bidentate phosphine (B1218219) ligand whose coordination geometry can be altered by light.
Table of Potential Ligand Syntheses
| Reactant | Resulting Ligand Type | Potential Application |
|---|---|---|
| Potassium Phthalimide | Bis(aminomethyl) derivative | Coordination chemistry |
| Sodium Diethyl Malonate | Tetra-ester derivative | Chelation agents |
Applications in Supramolecular Chemistry
The azobenzene core of Diazene, bis[4-(bromomethyl)phenyl]- is a well-known molecular photoswitch, capable of reversible isomerization between its trans and cis forms upon irradiation with light of specific wavelengths. This property is central to its applications in supramolecular chemistry, where non-covalent interactions are used to build functional assemblies.
Design and Fabrication of Self-Assembled Systems
Diazene, bis[4-(bromomethyl)phenyl]- can be functionalized to create amphiphilic molecules that self-assemble into various nanostructures, such as micelles, vesicles, or monolayers. The photoisomerization of the azobenzene unit can be used to reversibly alter the shape and properties of these self-assembled systems. For instance, the change in geometry from the linear trans isomer to the bent cis isomer can disrupt the packing of molecules in a self-assembled monolayer, leading to changes in surface properties.
While direct studies on the self-assembly of Diazene, bis[4-(bromomethyl)phenyl]- are limited, extensive research on other functionalized azobenzenes demonstrates the feasibility of this approach for creating photoresponsive materials. researchgate.net
Integration into Molecular Switches and Machines
The ability of the azobenzene unit to undergo reversible photoisomerization makes it an ideal component for molecular switches and machines. rsc.orgmdpi.comrsc.orgpnas.orgnih.gov By incorporating Diazene, bis[4-(bromomethyl)phenyl]- into larger molecular systems, it is possible to create devices that perform work at the molecular level in response to a light stimulus.
For example, the compound could be used to link two polymer chains. Photoisomerization of the diazene unit would then cause a change in the distance between the two chains, effectively creating a light-driven molecular actuator. The design of such systems often involves attaching the azobenzene unit to other functional molecules whose interaction or activity can be controlled by the isomerization process. beilstein-journals.org
Supramolecular Polymer Networks
Diazene, bis[4-(bromomethyl)phenyl]- is a promising candidate for the construction of supramolecular polymer networks. rsc.orgresearchgate.net These are materials held together by reversible, non-covalent interactions. The reactive bromomethyl groups can be used to attach the diazene unit to polymer chains or other building blocks.
The photoisomerization of the azobenzene core can then be used to modulate the properties of the network. For instance, the trans-cis isomerization can disrupt the non-covalent interactions that hold the network together, leading to a reversible gel-sol transition or a change in the mechanical properties of the material. This allows for the creation of "smart" materials that can respond to external light stimuli. The synthesis of polymers from bis(bromomethyl)benzene derivatives has been shown to be an effective method for creating functional macromolecules. rsc.orgresearchgate.net
Integration into Polymer Systems
The bifunctional nature of "Diazene, bis[4-(bromomethyl)phenyl]-" makes it a versatile building block for the synthesis and modification of polymers. The reactive bromomethyl groups can participate in various polymerization and grafting reactions, while the diazene core can impart photoresponsive properties to the resulting polymer systems.
Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of the polymer. The two bromomethyl groups in "Diazene, bis[4-(bromomethyl)phenyl]-" can react with suitable functional groups on polymer backbones, such as hydroxyl, amino, or carboxyl groups, to form covalent crosslinks.
While specific examples of "Diazene, bis[4-(bromomethyl)phenyl]-" as a crosslinking agent are not prevalent in the literature, its structural analog, 1,4-bis(bromomethyl)benzene, is a known crosslinking agent. The introduction of the diazene unit in "Diazene, bis[4-(bromomethyl)phenyl]-" offers the potential for creating photo-cleavable or photo-reconfigurable crosslinked materials. Upon irradiation with light of a specific wavelength, the trans-to-cis isomerization of the azobenzene unit could alter the network structure, leading to changes in the material's properties. Furthermore, under certain conditions, the azo bond can be cleaved, offering a pathway to degradable polymer networks. rsc.org
The incorporation of "Diazene, bis[4-(bromomethyl)phenyl]-" into polymer backbones is a strategy to create "smart" or responsive materials that can change their properties in response to external stimuli, particularly light. nih.govmdpi.com The azobenzene moiety in the diazene unit is a well-known photochrome that undergoes reversible trans-cis isomerization upon irradiation with UV or visible light. rsc.orgresearchgate.net This isomerization induces a significant change in the molecular geometry and dipole moment, which, when integrated into a polymer chain, can be translated into macroscopic changes in the material's shape, solubility, or optical properties. acs.orgfudan.edu.cnrsc.org
The bromomethyl groups of "Diazene, bis[4-(bromomethyl)phenyl]-" can be utilized to graft this photoresponsive unit onto existing polymer chains through post-polymerization modification. mdpi.com For instance, polymers with nucleophilic side groups can react with the bromomethyl groups to form covalent bonds. This approach allows for the introduction of photoresponsiveness to a wide range of pre-existing polymers.
Table 2: Research Findings on Azobenzene-Containing Responsive Polymers
| Polymer System | Stimulus | Observed Response | Potential Application | Reference |
|---|---|---|---|---|
| Poly(p-phenylene) with azobenzene in the main chain | UV light | Reversible cis-trans isomerization | Photoresponsive fluorescent materials | acs.org |
| Polysiloxane-based liquid crystalline polymer with azobenzene | UV light | Isotropization process in the nematic phase | Optical control devices | tandfonline.com |
Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials that feature organic groups integrated into the framework of porous silica (B1680970). researchgate.net These materials combine the high surface area and stability of silica with the functionality of organic molecules. The synthesis of PMOs typically involves the co-condensation of a bis-silylated organic precursor with a silica source in the presence of a structure-directing agent.
"Diazene, bis[4-(bromomethyl)phenyl]-" can be chemically modified to introduce silyl (B83357) groups, for example, by reaction with a trialkoxysilane-containing nucleophile. This functionalized diazene can then serve as the organic building block in the synthesis of a photoresponsive PMO. The resulting material would have azobenzene units uniformly distributed throughout its porous framework. researchgate.net The photoisomerization of these embedded azobenzene groups could be used to control the polarity of the pore surfaces, thereby modulating the adsorption and release of guest molecules. ucla.edu Such azobenzene-functionalized hybrid silica materials have potential applications in stimuli-responsive drug delivery, selective separation, and as light-operated nanovalves. researchgate.net
Photoinitiated polymerization is a process where light is used to initiate a polymerization reaction. This technique offers several advantages, including spatial and temporal control over the polymerization process. A photoinitiator is a compound that, upon absorption of light, generates reactive species (radicals or cations) that initiate polymerization.
While "Diazene, bis[4-(bromomethyl)phenyl]-" itself is not a conventional photoinitiator, its azobenzene core is a chromophore that absorbs UV-Vis light. The energy absorbed by the azobenzene unit could potentially be transferred to another molecule to generate initiating species, or the molecule itself could be designed to fragment into radicals upon irradiation under specific conditions. Diazene-functionalized lamellar materials have been explored as light-sensitive fillers that can initiate radical photopolymerization. nih.gov
More commonly, azobenzene derivatives are incorporated into polymers as photoresponsive units rather than as photoinitiators. However, the study of photopolymerization in the presence of such chromophores is important to understand how their photoisomerization might affect the polymerization kinetics and the properties of the final material. For example, the change in the local environment and viscosity due to the trans-cis isomerization could influence the propagation and termination steps of the polymerization.
Table 3: Comparison of Photoinitiating Systems
| Photoinitiator Type | Mechanism | Wavelength Range | Advantages |
|---|---|---|---|
| Type I (Cleavable) | Unimolecular bond cleavage to form radicals | UV | High efficiency |
| Type II (H-abstraction) | Bimolecular reaction with a co-initiator | UV-Vis | Versatility, can be sensitized |
Probing Biological Systems
The ability of azobenzene derivatives to undergo photoisomerization has made them attractive candidates for the development of molecular probes and switches to study and control biological processes with high spatial and temporal resolution. researchgate.netresearchgate.netmcgill.ca The principle behind their use is that the two isomers (trans and cis) can have different biological activities. By switching between the two states with light, one can turn a biological process "on" or "off".
While there is no specific research on the use of "Diazene, bis[4-(bromomethyl)phenyl]-" as a biological probe, its structure provides a scaffold that could be functionalized for such applications. The bromomethyl groups are reactive handles that could be used to attach the molecule to biomolecules of interest, such as proteins or nucleic acids. The azobenzene core would then serve as the photoswitchable element. For example, if attached near the active site of an enzyme, the conformational change induced by photoisomerization could modulate the enzyme's activity. nih.gov
The design of such probes requires careful consideration of their photochemical properties, including the wavelengths required for isomerization and the thermal stability of the cis isomer, to ensure they are compatible with biological systems. acs.org
Investigation of Enzyme Mechanisms using Diazene, bis[4-(bromomethyl)phenyl]- as a Chemical Probe
The study of enzyme mechanisms often relies on chemical probes that can be used to trap enzymatic intermediates or map active site residues. "Diazene, bis[4-(bromomethyl)phenyl]-", with its two reactive bromomethyl groups, can theoretically act as a bifunctional alkylating agent. These groups can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) within an enzyme's active site.
The central diazene group, being photoswitchable, allows for the distance between the two bromomethyl groups to be controlled by light. The trans isomer is linear and extended, while the cis isomer is bent and more compact. This photoisomerization can be used to "trap" an enzyme in different conformational states. For instance, the trans isomer might be able to crosslink two residues that are further apart, while the cis isomer could link residues that are in closer proximity. By identifying the crosslinked residues after photo-irradiation, researchers could gain insights into the dynamic conformational changes that occur during the catalytic cycle.
While the conceptual application is clear, specific published research detailing the use of "Diazene, bis[4-(bromomethyl)phenyl]-" as a chemical probe for the investigation of specific enzyme mechanisms is not extensively documented in the scientific literature. However, the principle remains a promising avenue for future research in enzymology.
Elucidation of Biological Pathways through Molecular Interaction Studies
Understanding biological pathways requires the identification and characterization of protein-protein interactions. Photoswitchable crosslinkers offer a powerful method for studying these interactions in a temporally and spatially controlled manner. "Diazene, bis[4-(bromomethyl)phenyl]-" can be conceptualized as such a tool. Its bromomethyl groups can react with residues on the surfaces of two interacting proteins, covalently linking them.
The key advantage of using a photoswitchable crosslinker lies in the ability to control the crosslinking event with light. For example, a biological system could be incubated with the cis isomer of "Diazene, bis[4-(bromomethyl)phenyl]-", which may be too short to crosslink two target proteins. Upon irradiation with a specific wavelength of light to induce isomerization to the longer trans form, crosslinking could be initiated at a precise moment. This would allow researchers to capture transient or weak protein-protein interactions that are part of a dynamic biological pathway. Subsequent analysis, for instance by mass spectrometry, could then identify the crosslinked proteins and the specific sites of interaction.
Despite the potential of this approach, detailed studies specifically employing "Diazene, bis[4-(bromomethyl)phenyl]-" for the elucidation of biological pathways are not widely reported. The development of such targeted molecular tools is an active area of research in chemical biology.
Development of Photoswitchable Substrates for Mechanistic Enzymology (e.g., Haloalkane Dehalogenases)
A significant application of azobenzene-containing compounds in enzymology is the development of photoswitchable substrates. This approach has been successfully demonstrated for enzymes such as haloalkane dehalogenases (HLDs). HLDs are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated hydrocarbons. Their catalytic mechanism involves a nucleophilic attack by an aspartate residue in the active site, forming a covalent alkyl-enzyme intermediate.
Researchers have designed and synthesized azobenzene-based molecules that can act as substrates for HLDs. In these photoswitchable substrates, the azobenzene moiety is incorporated in such a way that one of its isomers (e.g., the cis isomer) is a poor substrate for the enzyme, while the other isomer (e.g., the trans isomer) is readily processed. This difference in reactivity is due to the distinct shapes of the two isomers, with one fitting productively into the enzyme's active site and the other not.
This photoswitching capability allows for the precise initiation of an enzymatic reaction using a pulse of light. By switching the inactive isomer to the active form within the enzyme's active site, the catalytic process can be triggered and monitored in real-time using techniques like time-resolved crystallography and spectroscopy. This provides invaluable data on the kinetics and structural dynamics of the enzymatic reaction, including the formation and decay of reaction intermediates.
A multidisciplinary approach combining computational analysis, chemical synthesis, and enzyme kinetics has been employed to develop these photoswitchable probes. For instance, molecular docking studies can predict how the different isomers of an azobenzene derivative will bind to the active site of an HLD. This is followed by the chemical synthesis of the most promising candidates and their characterization through steady-state and pre-steady-state kinetic analysis.
The table below summarizes the key aspects of using azobenzene-based photoswitchable substrates for studying haloalkane dehalogenases.
| Feature | Description |
| Principle | One isomer of the azobenzene-containing substrate is enzymatically active, while the other is inactive. |
| Activation | A light pulse converts the inactive isomer to the active form, initiating the enzymatic reaction. |
| Enzyme Family | Haloalkane Dehalogenases (HLDs) are a primary target for this approach. |
| Catalytic Step Probed | The formation of the covalent alkyl-enzyme intermediate. |
| Analytical Techniques | Time-resolved femtosecond crystallography, pre-steady-state kinetics. |
| Key Insights | Real-time structural elucidation of reaction intermediates and detailed mechanistic understanding. |
This innovative approach paves the way for a deeper understanding of enzyme catalysis and provides a framework for the rational design of enzymes with improved or novel functionalities.
Computational Approaches in Understanding Diazene, Bis 4 Bromomethyl Phenyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the orbital most likely to accept electrons. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov
For azo dyes and related compounds, DFT calculations, often using the B3LYP functional, can accurately predict these energy levels. researchgate.net For instance, in a study on an azo dye, the HOMO and LUMO energy levels were calculated to be -6.24 eV and -2.90 eV, respectively, resulting in an energy gap of 3.34 eV, indicating good thermodynamic stability. researchgate.net These calculations help in understanding the charge transfer that occurs within the molecule. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; related to ionization potential. ajchem-a.comnih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons; related to electron affinity. ajchem-a.comnih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net |
The results from HOMO and LUMO calculations are instrumental in predicting the reactive sites of a molecule. The distribution of the HOMO density indicates the regions most susceptible to electrophilic attack (nucleophilic sites), as these are the areas where electrons are most available. Conversely, the distribution of the LUMO density highlights the regions most susceptible to nucleophilic attack (electrophilic sites), as these are the areas most capable of accepting electrons. ajchem-a.comnih.gov
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule, using a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are the preferred sites for an electrophilic attack. In molecules with nitrogen or oxygen atoms, these areas are often located around them. nih.gov
Blue Regions : Indicate positive electrostatic potential, deficient in electrons. These are the preferred sites for a nucleophilic attack. These regions are often found around hydrogen atoms. nih.gov
By analyzing the MEP map of Diazene (B1210634), bis[4-(bromomethyl)phenyl]-, one could predict that the nitrogen atoms of the diazene group would be electron-rich sites susceptible to electrophiles, while the regions around the bromomethyl groups might be electron-deficient and susceptible to nucleophiles.
Molecular Simulations for Dynamic Behavior
While quantum chemical calculations describe the static electronic structure, molecular simulations are used to model the dynamic behavior of molecules over time, including their movements and interactions.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom over time, providing insights into complex processes like self-assembly. nih.govmdpi.com
For molecules like Diazene, bis[4-(bromomethyl)phenyl]-, MD simulations could be employed to understand how individual molecules aggregate and organize into larger, ordered structures. The simulation would model the intermolecular forces, such as van der Waals forces and electrostatic interactions, that drive the self-assembly process. mdpi.com Such simulations can reveal how factors like solvent, temperature, and molecular geometry influence the final assembled structure. For example, MD simulations have been used to study the dynamic formation of fullerene cages and the coating of crystals with polymers, providing detailed information on the underlying mechanisms. nih.govmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.trnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For a compound like Diazene, bis[4-(bromomethyl)phenyl]-, docking studies could be performed to investigate its potential interactions with various biological targets, such as enzymes or protein bromodomains. dergipark.org.trresearchgate.net The process involves placing the ligand into the binding site of the receptor and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most favorable binding mode. dergipark.org.tr These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the molecule's potential biological activity. nih.govresearchgate.net
Theoretical Studies on Crystal Packing and Intermolecular Interactions
Understanding how molecules arrange themselves in the solid state is crucial for controlling the properties of materials. Theoretical studies can elucidate the forces governing crystal packing and predict the resulting crystal structure.
For brominated aromatic compounds, intermolecular interactions involving bromine atoms are particularly important. Halogen bonding (Br···Br interactions) and other non-covalent interactions like C–H···π interactions can play a significant role in directing the crystal packing. rsc.orgrsc.org
Lattice Energy Calculations
Lattice energy is a fundamental property of a crystalline solid, representing the energy released upon the formation of one mole of the crystal from its constituent gaseous ions or molecules. It provides a quantitative measure of the stability of the crystal lattice. For molecular crystals such as Diazene, bis[4-(bromomethyl)phenyl]-, the lattice energy is determined by the sum of all intermolecular interactions, including van der Waals forces, electrostatic interactions, and in this specific case, halogen bonding.
Direct experimental determination of lattice energy is challenging; therefore, computational methods are often employed. These calculations are typically performed using force-field-based methods or, for higher accuracy, quantum mechanical approaches like Density Functional Theory (DFT). The process involves optimizing the crystal structure and then calculating the interaction energies between a central molecule and all its surrounding neighbors within the lattice.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. This analysis allows for a detailed examination of the types and relative importance of intermolecular contacts.
For a molecule like Diazene, bis[4-(bromomethyl)phenyl]-, a Hirshfeld surface analysis would be instrumental in understanding the role of the bromine and methyl groups in directing the crystal packing. Based on analyses of other brominated diazene derivatives, it is possible to predict the key intermolecular contacts. doaj.orgnih.govnih.gov The analysis generates a 2D "fingerprint plot," which summarizes the distribution of intermolecular contact distances.
Below is a hypothetical data table illustrating the likely percentage contributions of the most significant intermolecular contacts, based on published data for similar brominated diazene compounds.
| Intermolecular Contact Type | Predicted Percentage Contribution (%) |
|---|---|
| H···H | ~30-40 |
| Br···H/H···Br | ~20-30 |
| C···H/H···C | ~15-25 |
| Br···C/C···Br | ~5-10 |
| C···C | ~5-8 |
| N···H/H···N | ~1-5 |
The red spots on a Hirshfeld surface mapped over a dnorm property would indicate short intermolecular contacts, such as C—H···Br hydrogen bonds, which are crucial for the stability of the molecular packing. nih.govnih.gov The presence of the bromomethyl group (-CH2Br) would likely lead to a complex network of C-H···Br and Br···Br interactions, significantly influencing the supramolecular architecture.
In Silico Screening and Rational Molecular Design
In silico screening and rational molecular design are computational strategies used to predict the properties of novel molecules and guide their synthesis for specific applications. For azobenzene (B91143) derivatives, a major area of interest is the development of molecular photoswitches, which can reversibly isomerize between their trans and cis states upon light irradiation.
While specific in silico screening studies targeting Diazene, bis[4-(bromomethyl)phenyl]- are not documented, the general approach involves several key steps:
Library Generation: A virtual library of candidate molecules is created by systematically modifying the core structure of an azobenzene derivative. For Diazene, bis[4-(bromomethyl)phenyl]-, this could involve changing the position or type of halogen on the phenyl rings or altering the substituent groups.
Property Calculation: High-throughput computational methods, often based on DFT, are used to calculate key properties for each molecule in the library. kpfu.runih.gov These properties can include the absorption wavelengths of the trans and cis isomers, the energy barrier for thermal isomerization (which determines the stability of the cis state), and the quantum yield of photoisomerization.
Performance Evaluation: The calculated properties are then evaluated against a set of performance criteria for the desired application. For example, in the context of solar-energy storage, an ideal photoswitch would have a large energy difference between the two isomers, a high energy storage density, and a long thermal half-life for the high-energy isomer.
Lead Identification: Molecules that best meet the performance criteria are identified as promising candidates for experimental synthesis and characterization.
This in silico approach accelerates the discovery of new functional materials by focusing experimental efforts on the most promising candidates, thereby saving time and resources. For a molecule like Diazene, bis[4-(bromomethyl)phenyl]-, rational design could be used to tune its photoswitching properties, for example, by modifying its structure to shift its absorption spectrum to longer wavelengths for applications in biological systems.
Future Directions and Emerging Research Avenues for Diazene, Bis 4 Bromomethyl Phenyl
Development of Next-Generation Functional Derivatives
The two benzylic bromine atoms in Diazene (B1210634), bis[4-(bromomethyl)phenyl]-, are highly reactive sites, making the molecule an ideal precursor for a wide array of next-generation functional derivatives. The future in this area lies in moving beyond simple modifications to the synthesis of complex, tailor-made molecules with specific functionalities. The bromomethyl groups can be readily converted into a variety of other functional groups through nucleophilic substitution reactions. This opens up possibilities for introducing moieties that can impart properties such as enhanced solubility, self-assembly capabilities, or specific binding affinities.
For instance, substitution with thiols can be used to anchor the azobenzene (B91143) unit to gold surfaces or nanoparticles, creating photoresponsive interfaces. Reaction with amines can introduce pH-responsive elements or tether the molecule to biological systems. Furthermore, the conversion to phosphonium (B103445) salts could lead to the development of novel phase-transfer catalysts whose activity can be modulated with light. The exploration of polymerization from these functional handles is another promising avenue, allowing for the creation of well-defined polymer architectures with photoreactive side chains.
A key research direction will be the development of derivatives with altered photophysical properties. By introducing electron-donating or electron-withdrawing groups through the functionalization of the bromomethyl sites, it may be possible to fine-tune the absorption spectra of the azobenzene core, shifting the isomerization wavelengths into the visible or even near-infrared regions. This would be a significant advancement for applications in biological systems, where UV light can be damaging.
Exploration of Advanced Photo-Switching Properties and Applications
While the fundamental photo-switching behavior of azobenzenes is well-established, a deeper understanding and exploitation of the advanced photo-switching properties of Diazene, bis[4-(bromomethyl)phenyl]- and its derivatives are critical for future applications. Research is expected to focus on quantifying key parameters such as the quantum yields of photoisomerization, the kinetics of both light-induced and thermal isomerization, and the photostationary state composition under various irradiation conditions.
A significant area of emerging research is the exploration of multi-photon isomerization. The ability to trigger the trans-cis or cis-trans switching using two or more lower-energy photons would allow for greater penetration depth in materials and biological tissues, as well as higher spatial resolution for applications in 3D optical data storage and photolithography.
Furthermore, the influence of the local environment on the photo-switching behavior is a crucial aspect to be investigated. For example, when incorporated into a polymer matrix or a liquid crystal, the isomerization process can be significantly hindered or altered compared to its behavior in solution. A study on the closely related p,p'-bis(chloromethyl)azobenzene (CAB) when cross-linked into poly(tertiary aminostyrene) films showed that the conversion for photochemical isomerization was reduced to 10-35% in the glassy state, indicating that the thermal freedom of the azobenzene unit was depressed by the rigid polymer network. kpi.ua Understanding and controlling these environmental effects will be key to designing materials with reliable and predictable photoresponses.
Future applications will also leverage the mechanical force generated at the molecular level during isomerization. This "molecular muscle" effect can be harnessed to create photo-actuators, micro-robots, and materials with photo-controllable surface topologies.
Fabrication of Novel Hybrid Materials with Tunable Responses
The bifunctional nature of Diazene, bis[4-(bromomethyl)phenyl]- makes it an excellent candidate for the fabrication of novel hybrid materials where the azobenzene unit acts as a photoresponsive crosslinker or building block. By reacting with other monomers or polymers, it is possible to create covalently cross-linked networks with light-tunable mechanical properties, swelling behavior, and permeability.
One promising direction is the development of photoresponsive hydrogels. By incorporating Diazene, bis[4-(bromomethyl)phenyl]- as a crosslinking agent, it should be possible to create hydrogels that can be stiffened or softened on demand with light. This could have applications in drug delivery, where a light trigger could induce the release of an encapsulated therapeutic, or in tissue engineering, where the mechanical properties of a scaffold could be dynamically tuned to mimic the native cellular environment.
Another exciting avenue is the creation of hybrid organic-inorganic materials. The bromomethyl groups can be used to graft the azobenzene moiety onto the surface of inorganic nanoparticles, such as silica (B1680970), gold, or quantum dots. This would create photo-switchable ligands that can control the aggregation and dispersion of the nanoparticles, leading to materials with tunable optical or electronic properties. For example, the reversible clustering of gold nanoparticles could be used to create plasmonic sensors with a photo-controllable response.
Expansion into Targeted Applications in Responsive Soft Matter
The ability of Diazene, bis[4-(bromomethyl)phenyl]- to induce molecular-level changes that can be translated into macroscopic responses makes it a powerful tool for the design of responsive soft matter. A particularly promising area is the development of photo-switchable liquid crystal elastomers (LCEs). By incorporating this molecule into a liquid crystalline polymer network, the photoisomerization of the azobenzene units can disrupt the liquid crystalline order, leading to a macroscopic shape change. This could be used to create light-driven actuators, artificial muscles, and soft robots.
Furthermore, the incorporation of Diazene, bis[4-(bromomethyl)phenyl]- into block copolymers could lead to the formation of photoresponsive self-assembled nanostructures. For example, a block copolymer containing a photo-switchable azobenzene block could be made to reversibly change its morphology (e.g., from lamellae to cylinders) upon irradiation, leading to materials with tunable photonic properties.
The development of photo-responsive surfactants and amphiphiles based on this molecule is another area of interest. By attaching hydrophilic and hydrophobic chains to the azobenzene core, it would be possible to create molecules whose self-assembly into micelles or vesicles can be controlled with light. This could have applications in controlled release systems, where a light trigger could destabilize the self-assembled structure and release its payload.
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
To fully unlock the potential of Diazene, bis[4-(bromomethyl)phenyl]- and its derivatives, a detailed understanding of the dynamics of the photoisomerization process is essential. The integration of advanced spectroscopic techniques with femtosecond to picosecond time resolution will be crucial for gaining real-time mechanistic insights into the trans-cis switching.
Techniques such as femtosecond transient absorption spectroscopy can be used to track the evolution of the excited states of the molecule following photoexcitation. This allows researchers to identify the key intermediate states and determine the timescales of the different steps in the isomerization pathway, such as excited-state decay and the formation of the cis or trans isomer. For other azobenzene derivatives, such studies have revealed complex dynamics on the sub-picosecond timescale, and similar investigations on Diazene, bis[4-(bromomethyl)phenyl]- would provide invaluable information.
Femtosecond stimulated Raman spectroscopy (FSRS) is another powerful technique that can provide structural information on the transient species involved in the photoisomerization process. By probing the vibrational modes of the molecule as it evolves on the excited-state potential energy surface, FSRS can provide a "molecular movie" of the structural changes that occur during isomerization. This level of detail is crucial for understanding the isomerization mechanism (e.g., rotation vs. inversion) and for designing new molecules with optimized photo-switching properties.
Q & A
Q. What are the established synthetic routes for preparing diazene, bis[4-(bromomethyl)phenyl]-?
Methodological Answer: The synthesis typically involves coupling reactions between aryl halides and diazene precursors. For example:
- Nucleophilic substitution : Reacting 4-bromomethylbenzylamine hydrobromide (or similar brominated aryl intermediates) with hydrazine derivatives under reflux conditions in ethanol or THF. Glacial acetic acid may catalyze the reaction, as seen in analogous triazole syntheses .
- Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination could link brominated aryl groups to a diazene backbone, though optimization of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) is critical .
- Solid-phase synthesis : Immobilized bromomethylphenyl intermediates on resins enable stepwise assembly, improving purity .
Q. What analytical techniques are most effective for characterizing diazene, bis[4-(bromomethyl)phenyl]-?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of bromomethyl groups (δ ~4.3–4.6 ppm for CH₂Br) and the diazene N=N linkage (no proton signal, inferred via IR or UV-Vis) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97%) using C18 columns with UV detection at 254 nm, as validated for structurally similar brominated aromatics .
- X-ray Crystallography : Resolve molecular geometry; planar diazene cores are common in related compounds (e.g., bis[4-(dimethylamino)phenyl]diazene oxide) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H] ions) and bromine isotope patterns .
Q. How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of brominated intermediates, while ethanol/THF minimizes side reactions .
- Catalyst screening : Pd(OAc)₂ with XPhos improves coupling efficiency in bromoarene reactions .
- Temperature control : Reflux at 80–100°C for 4–6 hours balances reaction progress and decomposition risks .
- Workup procedures : Precipitation in cold water followed by silica gel chromatography removes unreacted bromomethyl precursors .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl groups in this compound?
Methodological Answer:
- Nucleophilic substitution : The electron-withdrawing diazene group activates the bromomethyl moiety for SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using H NMR can track substituent exchange rates .
- Radical pathways : Under UV light, C-Br bonds may undergo homolytic cleavage, enabling polymerization or crosslinking—monitor via EPR spectroscopy .
- Steric effects : Bulky substituents on the aryl ring hinder substitution; computational modeling (DFT) predicts reactivity trends .
Q. How can researchers resolve contradictions in reported crystallographic data for diazene derivatives?
Methodological Answer:
- Space group validation : Compare experimental XRD data (e.g., P2₁/c vs. P2₁) with literature (e.g., bis[4-(dimethylamino)phenyl]diazene oxide ).
- Disorder modeling : Use software like OLEX2 to refine disordered components (e.g., azoxybenzene moieties) and validate thermal parameters .
- Temperature-dependent studies : Low-temperature (100 K) XRD reduces thermal motion artifacts, clarifying bond lengths/angles .
Q. What strategies are recommended for designing derivatives with enhanced photostability or bioactivity?
Methodological Answer:
- Substituent engineering : Replace bromine with electron-deficient groups (e.g., nitro, trifluoromethoxy) to red-shift UV absorption and reduce photodegradation .
- Coordination complexes : Utilize the diazene N=N group to chelate metals (e.g., Cu²⁺, Fe³⁺) for catalytic or antimicrobial applications—characterize via cyclic voltammetry .
- Hybrid scaffolds : Incorporate moieties like 1,2,4-oxadiazoles (via cyclization reactions) to enhance binding to biological targets (e.g., kinases) .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Validate cytotoxicity (e.g., MTT assay) and antimicrobial protocols (e.g., MIC) against reference strains (e.g., E. coli ATCC 25922) .
- Solubility correction : Use DMSO stock solutions ≤0.1% to avoid false negatives in cell-based assays .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., debrominated species) that may confound activity results .
Q. What computational tools are best suited for predicting the compound’s reactivity or supramolecular behavior?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (software: Gaussian, ORCA) .
- Molecular Dynamics (MD) : Simulate self-assembly in solvents (e.g., chloroform) to guide crystal engineering .
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., DNA grooves, enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
